molecular formula C23H31N3O4S B4479051 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Cat. No.: B4479051
M. Wt: 445.6 g/mol
InChI Key: VDRIBJCRYSNMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methanesulfonamido group, and a methylpiperidinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-ethoxy-N-methylsulfonylanilino)methyl]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-4-30-22-8-6-5-7-21(22)26(31(3,28)29)17-18-9-11-19(12-10-18)23(27)24-20-13-15-25(2)16-14-20/h5-12,20H,4,13-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRIBJCRYSNMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)C(=O)NC3CCN(CC3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 3
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.